Melting Point: Hydrate vs. Anhydrous Regioisomer
The hydrate form of L-glutamic acid 5-tert-butyl ester (CAS 2419-56-9) exhibits a melting point of 177–182 °C , whereas the anhydrous α-tert-butyl ester regioisomer H-Glu-OtBu (CAS 45120-30-7) melts at 139–145 °C . This ~40 °C differential provides a straightforward, quantitative identity check by melting-point determination that distinguishes between the γ-ester hydrate (the target compound) and the α-ester, preventing procurement of the incorrect regioisomer—a critical concern given that both are commercially supplied as 'H-Glu-OtBu.'
| Evidence Dimension | Melting point (capillary, °C) |
|---|---|
| Target Compound Data | 177–182 °C (H-Glu(OtBu)-OH monohydrate, CAS 2419-56-9) |
| Comparator Or Baseline | 139–145 °C (H-Glu-OtBu anhydrous α-ester, CAS 45120-30-7) |
| Quantified Difference | ΔTₘ ≈ 37–43 °C |
| Conditions | Literature and vendor certificate-of-analysis data; crystalline powder form |
Why This Matters
Melting point is a mandatory identity criterion in certificate-of-analysis (CoA) documentation; this large differential (~40 °C) enables unambiguous discrimination between the γ-ester hydrate and the α-ester regioisomer, reducing the risk of mis-specification in procurement and downstream synthetic failure.
